N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(6-morpholin-4-ylpyridazin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c20-15-1-3-16(4-2-15)22-19(27)26-7-5-24(6-8-26)17-13-18(23-21-14-17)25-9-11-28-12-10-25/h1-4,13-14H,5-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTMTEMIYLGEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically added through electrophilic aromatic substitution.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C17H22FN5O
- Molecular Weight : 319.39 g/mol
- IUPAC Name : N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide
This compound features a piperazine core linked to a fluorinated phenyl group and a morpholinopyridazine moiety, which contributes to its biological activity.
Inhibition of Monoamine Oxidase (MAO)
Research indicates that derivatives of piperazine compounds, including those similar to this compound, exhibit significant inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters such as serotonin and dopamine, making inhibitors valuable in treating mood disorders and neurodegenerative diseases.
In a study evaluating various pyridazinone derivatives, certain compounds showed potent inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating the potential of these compounds in developing treatments for conditions like Parkinson's disease .
Antidepressant Activity
The structural features of this compound suggest its potential as an antidepressant. Compounds that inhibit MAO can lead to increased levels of neurotransmitters in the brain, which may alleviate symptoms of depression.
Anticancer Properties
Emerging research has explored the anticancer properties of piperazine derivatives. The morpholinopyridazine component may enhance the selectivity and efficacy against cancer cell lines by targeting specific pathways involved in tumor growth and survival.
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Piperazine Ring : This is often achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Morpholinopyridazine Moiety : This step may involve coupling reactions where a morpholine derivative is attached to a pyridazine scaffold.
- Fluorination : The introduction of the fluorine atom can be performed using electrophilic fluorination techniques to enhance the compound's biological activity.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Case Study on MAO Inhibition :
- Anticancer Activity Evaluation :
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors such as G-protein coupled receptors (GPCRs) or ion channels.
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Pathways: Modulation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the N-(substituted phenyl)piperazine-1-carboxamide family, which has been extensively studied for diverse biological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Variations: The target compound’s 6-morpholinopyridazine group distinguishes it from analogs like A3 (dihydroquinazoline) and PKM-833 (chroman). Morpholine-pyridazine systems are more polar and may improve solubility compared to lipophilic chroman or quinazoline derivatives .
Substituent Effects :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers metabolic stability and electronegativity advantages over chlorophenyl analogs (e.g., A6 in ), which are more lipophilic and prone to oxidative dehalogenation .
- Morpholine vs. Piperazine : The morpholine oxygen in the target compound may enhance hydrogen bonding to enzyme active sites, contrasting with methylpiperazine in compound 43, which prioritizes lipophilicity for CNS penetration .
Synthetic Yields and Physicochemical Properties: The target compound’s synthesis likely involves coupling a morpholinopyridazine intermediate with 4-fluorophenyl isocyanate, analogous to methods in . Yields for similar compounds range from 45% to 74%, with melting points >190°C, suggesting crystalline stability .
Biological Activity Trends :
- FAAH Inhibition : PKM-833’s chroman-piperazine structure demonstrates the importance of aromatic stacking for FAAH inhibition, a trait the target compound may share via its pyridazine ring .
- DGAT1 Inhibition : JNJ compound A () and A-922500 () highlight the role of carboxamide-piperazine scaffolds in lipid metabolism modulation, suggesting the target compound could be explored for similar targets.
Biological Activity
N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-fluorophenyl group and a morpholinopyridazine moiety. Its molecular formula is , with a molecular weight of approximately 364.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for several neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. The interaction with these receptors can lead to modulation of neurotransmitter release, influencing mood and cognitive functions.
Biological Activity Overview
The compound has been evaluated for various pharmacological activities:
- Serotonin Receptor Binding : Studies indicate that the compound exhibits affinity for 5-HT receptors, which are implicated in mood regulation and anxiety disorders .
- Dopamine Receptor Interaction : It also shows potential as a dopamine D2 receptor antagonist, suggesting applications in treating psychotic disorders .
- Monoamine Oxidase Inhibition : Preliminary findings suggest that derivatives of this compound may inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, thus enhancing their availability in the synaptic cleft .
Binding Affinity Studies
A comparative analysis of binding affinities for various receptor subtypes reveals significant interactions with 5-HT2A and D2 receptors. The following table summarizes key findings:
Case Studies
- Anxiety and Depression Models : In animal models, administration of the compound showed anxiolytic effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). Behavioral tests indicated reduced anxiety-like behaviors, supporting its potential as an antidepressant .
- Cognitive Enhancement : In cognitive performance tests, subjects treated with the compound exhibited improved memory retention and learning capabilities, likely due to enhanced dopaminergic activity .
- Neuroprotective Effects : Recent studies have suggested that the compound may exert neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
